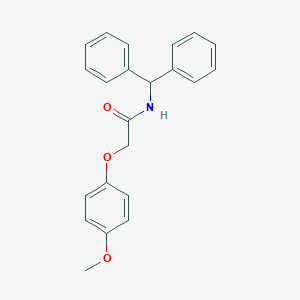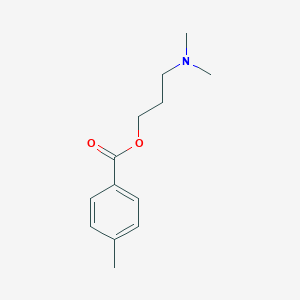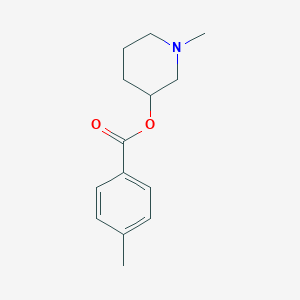
1-Methyl-4-(3-methylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylbenzoyl)piperazine (MMBP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMBP is a piperazine derivative that has a unique chemical structure and exhibits promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in the body. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the GABA-A receptor, which is responsible for the anxiolytic and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-(3-methylbenzoyl)piperazine has several advantages as a chemical compound for lab experiments. This compound is stable and can be easily synthesized in high yield. This compound exhibits a wide range of biological activities, which makes it a versatile tool for scientific research. However, there are also limitations associated with the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. The optimal dosage and administration route of this compound for various biological activities are also not well-established.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-4-(3-methylbenzoyl)piperazine. One potential direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders. Another direction is to study the mechanism of action of this compound in more detail to understand how it modulates various signaling pathways in the body. Further studies are also needed to establish the optimal dosage and administration route of this compound for various biological activities.
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and promising biological activities. This compound has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. Further studies are needed to fully understand the mechanism of action of this compound and to establish its optimal dosage and administration route for various biological activities.
Métodos De Síntesis
The synthesis of 1-Methyl-4-(3-methylbenzoyl)piperazine involves the reaction of 1-methylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of this compound is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-methylbenzoyl)piperazine has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound exhibits a wide range of biological activities such as anti-inflammatory, antitumor, and anticonvulsant properties. It has also been reported to have anxiolytic and antidepressant effects. This compound has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-11-4-3-5-12(10-11)13(16)15-8-6-14(2)7-9-15/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
RUZRTUMZFUOHHT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)




![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
